

# Spectroscopic Profile of 3,4-Dibenzyloxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dibenzyloxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectral data for **3,4-Dibenzyloxybenzaldehyde** (CAS No. 5447-02-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Executive Summary

**3,4-Dibenzyloxybenzaldehyde**, with the molecular formula  $C_{21}H_{18}O_3$  and a molecular weight of 318.37 g/mol, is a solid, typically appearing as a white to pale yellow powder. Its structure, featuring a benzaldehyde core with two benzyloxy substituents, gives rise to a characteristic spectroscopic fingerprint. This guide presents the available  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data in a structured format to facilitate its use in research and development.

## Data Presentation

The following tables summarize the quantitative spectral data for **3,4-Dibenzyloxybenzaldehyde**.

### Table 1: $^1H$ NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.84	s	1H	Aldehyde (-CHO)
7.50 - 7.30	m	10H	Phenyl H (benzyloxy groups)
7.25	d	1H	Aromatic H
7.18	dd	1H	Aromatic H
7.05	d	1H	Aromatic H
5.15	s	4H	Methylene (-CH <sub>2</sub> -)

Solvent: CDCl<sub>3</sub> (predicted)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
191.0	Aldehyde Carbonyl (C=O)
154.0	Aromatic Carbon (C-O)
149.5	Aromatic Carbon (C-O)
136.5	Aromatic Carbon (ipso, benzyloxy)
130.5	Aromatic Carbon (C-CHO)
128.6	Aromatic Carbon (phenyl, benzyloxy)
128.0	Aromatic Carbon (phenyl, benzyloxy)
127.2	Aromatic Carbon (phenyl, benzyloxy)
126.5	Aromatic Carbon
115.0	Aromatic Carbon
113.0	Aromatic Carbon
71.0	Methylene Carbon (-CH <sub>2</sub> -)

Solvent: DMSO-d<sub>6</sub><sup>[1]</sup>

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3030	Weak	Aromatic C-H Stretch
2850 & 2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1685	Strong, Sharp	Carbonyl (C=O) Stretch
~1590, ~1510, ~1450	Medium	Aromatic C=C Stretches
~1270	Strong	Aryl Ether C-O Stretch
~1140	Strong	Aryl Ether C-O Stretch
~740, ~700	Strong	C-H Bending (out-of-plane)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Assignment
318	Moderate	[M] <sup>+</sup> (Molecular Ion)
317	Moderate	[M-H] <sup>+</sup>
227	Moderate	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **3,4-Dibenzzyloxybenzaldehyde**.

Methodology:

- **Sample Preparation:** Dissolve 5-25 mg of the compound for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **Data Acquisition:** Acquire the spectrum using an appropriate pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard ( $\delta$  0.00).

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Methodology (Attenuated Total Reflectance - ATR):**

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the compound.

**Methodology (Electron Ionization - EI):**

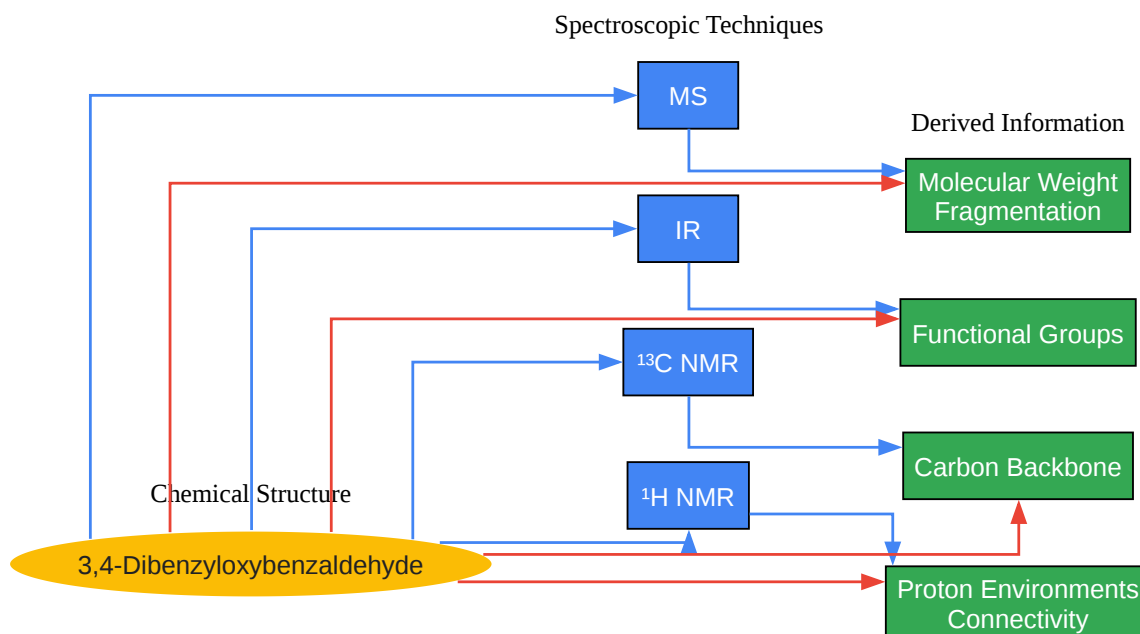
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- **Ionization and Fragmentation:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer.

- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

### Logical Relationship of Spectral Data

The following diagram illustrates how the different spectroscopic techniques contribute to the structural elucidation of **3,4-Dibenzyloxybenzaldehyde**.

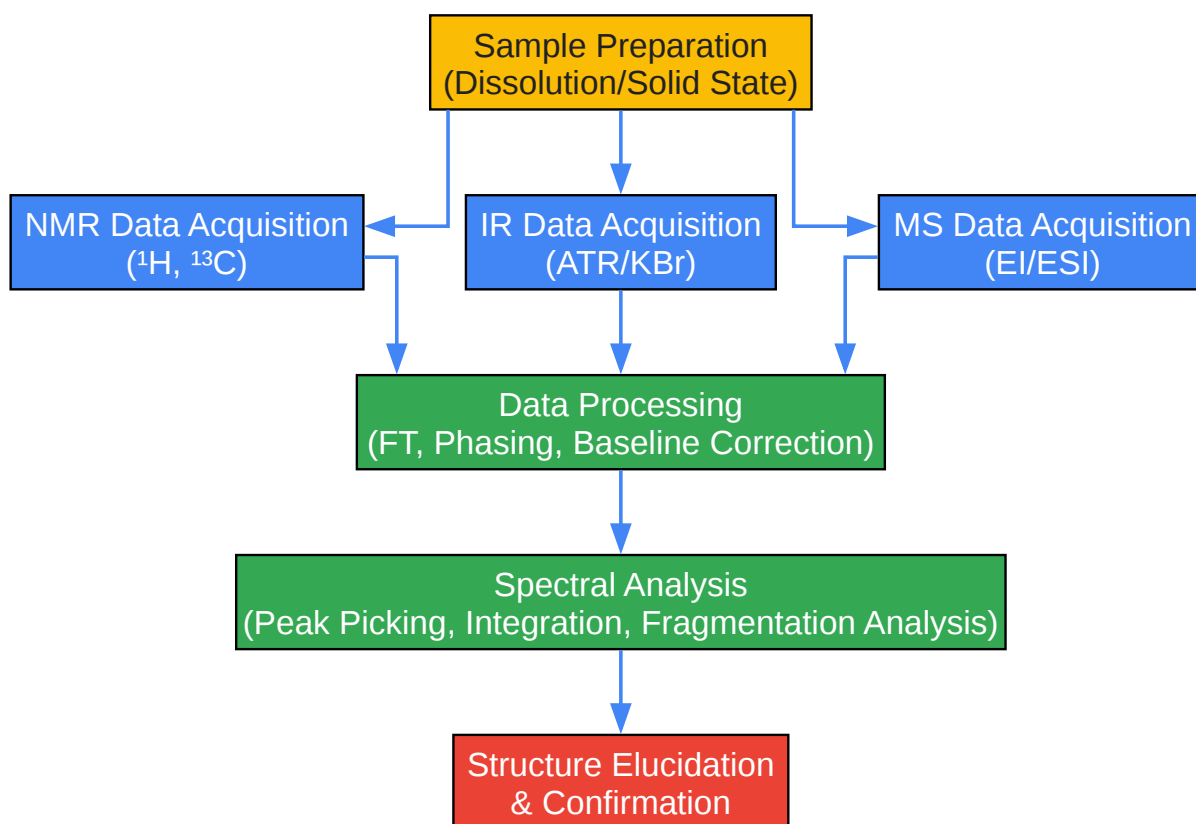


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Caption: Interplay of spectroscopic methods for structural analysis.

### General Experimental Workflow

The diagram below outlines a typical workflow for the spectroscopic characterization of a chemical compound like **3,4-Dibenzyloxybenzaldehyde**.



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Caption: Spectroscopic characterization workflow.

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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]

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